molecular formula C17H15N3O4 B11297225 Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11297225
M. Wt: 325.32 g/mol
InChI Key: BNSCNQIFPASVPD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. . The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which is further substituted with a furan ring and an ethyl ester group.

Chemical Reactions Analysis

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds such as:

Biological Activity

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of appropriate precursors. A common approach includes the use of ethyl cyanoacetate and 2-furylaldehyde in the presence of ammonium acetate under reflux conditions. This method yields the desired product with good efficiency and purity.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Ethyl cyanoacetate + 2-furylaldehydeReflux with ammonium acetateThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at levels as low as 256 µg/mL .

Anticancer Properties

Several studies have focused on the anticancer potential of pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A study on related compounds revealed that treatment with ethyl derivatives led to significant reductions in anti-apoptotic proteins such as Bcl-2 and Bcl-X(L), suggesting a mechanism where these compounds promote apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Gene Expression : Alterations in gene expression related to cell cycle regulation and apoptosis have been observed.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to cell death.
MechanismDescription
Enzyme InhibitionInhibits enzymes critical for inflammation and cancer
Gene Expression ModulationAlters expression of genes related to apoptosis
ROS GenerationInduces oxidative stress leading to cell death

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C17H15N3O4/c1-2-23-16(22)13-14(12-8-5-9-24-12)20-11-7-4-3-6-10(11)18-17(20)19-15(13)21/h3-9,13-14H,2H2,1H3,(H,18,19,21)

InChI Key

BNSCNQIFPASVPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CO4

Origin of Product

United States

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